

The Indazole Core: A Journey from Discovery to Drug Development

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Compound of Interest

Compound Name: 3-Methyl-1H-indazol-4-ol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole, a bicyclic heteroaromatic organic compound composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.^{[1][2]} Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of indazole compounds, details key synthetic methodologies with experimental protocols, presents quantitative data for comparative analysis, and visualizes the crucial role of indazoles in modulating key signaling pathways implicated in various diseases.

Discovery and Early History

The journey of indazole began in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1883, Fischer first synthesized and characterized a derivative of this novel heterocyclic system.^[1] His initial synthesis involved the cyclization of o-hydrazinobenzoic acid to form indazolone, a foundational discovery that laid the groundwork for the entire field of indazole chemistry.^[1]

Following Fischer's seminal work, other notable contributions expanded the understanding and synthetic accessibility of the indazole core. The Jacobson indazole synthesis, a modification of the Fischer method, provided an alternative route through the nitrosation of N-acetyl derivatives

of 2-alkylanilines.^[3] These early discoveries were instrumental in establishing the fundamental chemistry of indazoles and paving the way for future innovations.

Key Synthetic Methodologies

The synthesis of the indazole core has evolved significantly since its discovery. This section details the experimental protocols for key historical and modern synthetic methods.

Fischer Indazole Synthesis

The classical Fischer synthesis remains a fundamental method for constructing the indazole ring system.

Experimental Protocol: Synthesis of Indazolone from o-Hydrazinobenzoic Acid^[4]

- Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser, combine 47.1 g (0.25 mole) of o-hydrazinobenzoic acid hydrochloride, 1.25 L of water, and 12.5 ml of concentrated hydrochloric acid (sp. gr. 1.18).
- Reflux: Heat the mixture to reflux for 30 minutes. The solid material will dissolve to form a pale yellow solution.
- Concentration: Transfer the solution to a large evaporating dish and concentrate it on a steam bath to approximately one-fourth of its original volume.
- Crystallization and Isolation: Upon cooling, indazolone hydrochloride will crystallize. Collect the crystals by filtration and wash them with a small amount of cold water.
- Conversion to Indazolone: Dissolve the indazolone hydrochloride in hot water and neutralize the solution with sodium acetate. The free indazolone will precipitate.
- Purification: Collect the precipitated indazolone by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from hot water or ethanol.

Jacobson Indazole Synthesis

This modification offers an alternative route to indazoles, particularly for substrates that may not be amenable to the original Fischer conditions.

Experimental Protocol: Synthesis of Indazole from N-Nitroso-o-acetotoluidide[5]

- Preparation of N-acetyl-o-toluidine: Slowly add 90 g (0.839 mole) of o-toluidine to a mixture of 90 ml of glacial acetic acid and 180 ml of acetic anhydride in a two-necked flask. Cool the mixture in an ice bath.
- Nitrosation: Introduce a stream of nitrous gases into the cooled solution to effect nitrosation.
- Decomposition and Cyclization: Pour the solution of N-nitroso-o-acetotoluidide onto a mixture of ice and water and allow it to stand in an ice bath for 2 hours. The separated oil is then extracted with benzene.
- Work-up: Wash the combined benzene extracts with ice water and then with a methanol solution to remove any remaining acetic anhydride.
- Isolation: After allowing the benzene solution to stand, the indazole product will begin to crystallize. The decomposition is completed by heating the solution on a steam bath.
- Extraction and Purification: Extract the indazole from the benzene solution with hydrochloric acid. Neutralize the acidic extracts with excess ammonia to precipitate the indazole. Collect the crude product by filtration, wash with water, and dry. The product can be purified by vacuum distillation.

Davis-Beirut Reaction

A more contemporary method, the Davis-Beirut reaction, provides an efficient route to 2H-indazoles.

Experimental Protocol: Synthesis of 2-Amino-2H-indazoles[6]

- Starting Material Preparation: Synthesize o-nitrobenzylamines by reacting the corresponding o-nitrobenzaldehydes with a primary amine, followed by reduction of the resulting imine with sodium borohydride.
- Cyclization: React the o-nitrobenzylamine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous tetrahydrofuran (THF) at room temperature.

- Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure.
- Purification: Purify the resulting 2-amino-2H-indazole derivative by column chromatography on silica gel.

Modern Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions have become powerful tools for the synthesis of functionalized indazoles.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Indazoles[7]

- Reaction Setup: In a reaction vessel, combine the bromo-indazole starting material, the corresponding arylboronic acid, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), and a base (e.g., K_2CO_3) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
- Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated period.
- Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
- Work-up: After completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired aryl-substituted indazole.

Quantitative Data on Synthesis Yields

The efficiency of different synthetic methods for preparing the indazole core can vary significantly depending on the specific substrates and reaction conditions. The following table summarizes reported yields for various indazole synthesis methods.

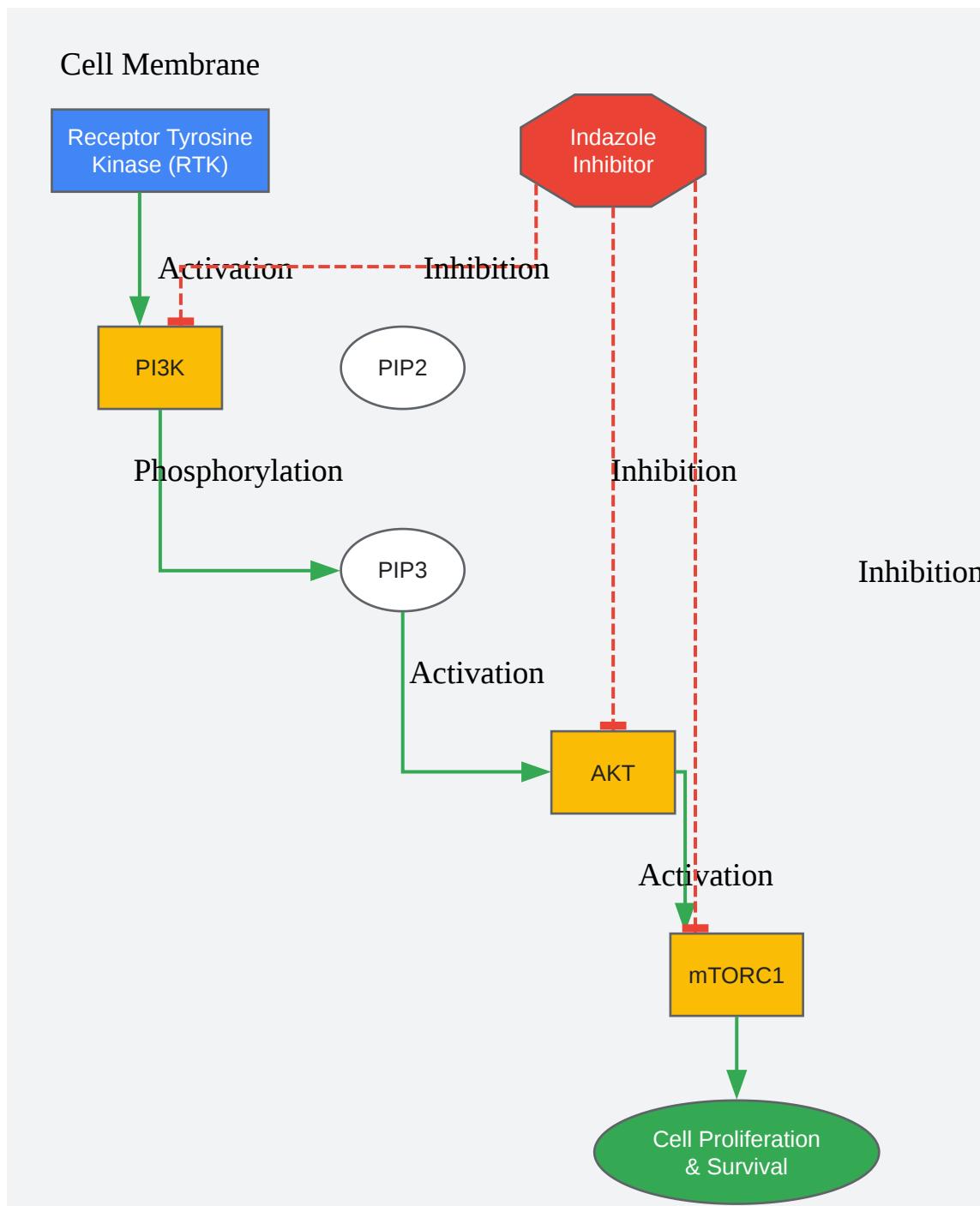
Synthesis Method	Starting Materials	Product	Reported Yield (%)	Reference
Fischer Synthesis (modified)	O- c acid	Hydrazinobenzoic acid	Indazolone	82-86 [4]
Jacobson Synthesis	N-Nitroso-o- acetotoluidide		Indazole	36-47 (crude) [5]
Davis-Beirut Reaction	O- Nitrobenzylamine S	2-Amino-2H- indazoles	41-50	[6]
Palladium-Catalyzed Synthesis	N-(4- bromophenyl)-1- butyl-1H- indazole-3- carboxamide and various arylboronic acids		Aryl-substituted indazoles	82.5 (for one derivative) [7]
Microwave-Assisted Synthesis	o-Nitro benzaldehyde and hydrazine hydrate		1-H indazole	Not specified [8]
Metal-Free Synthesis	O- aminobenzaldehydes and hydroxylamine	N-unsubstituted and N- substituted 1H- indazoles	up to 94	[9]

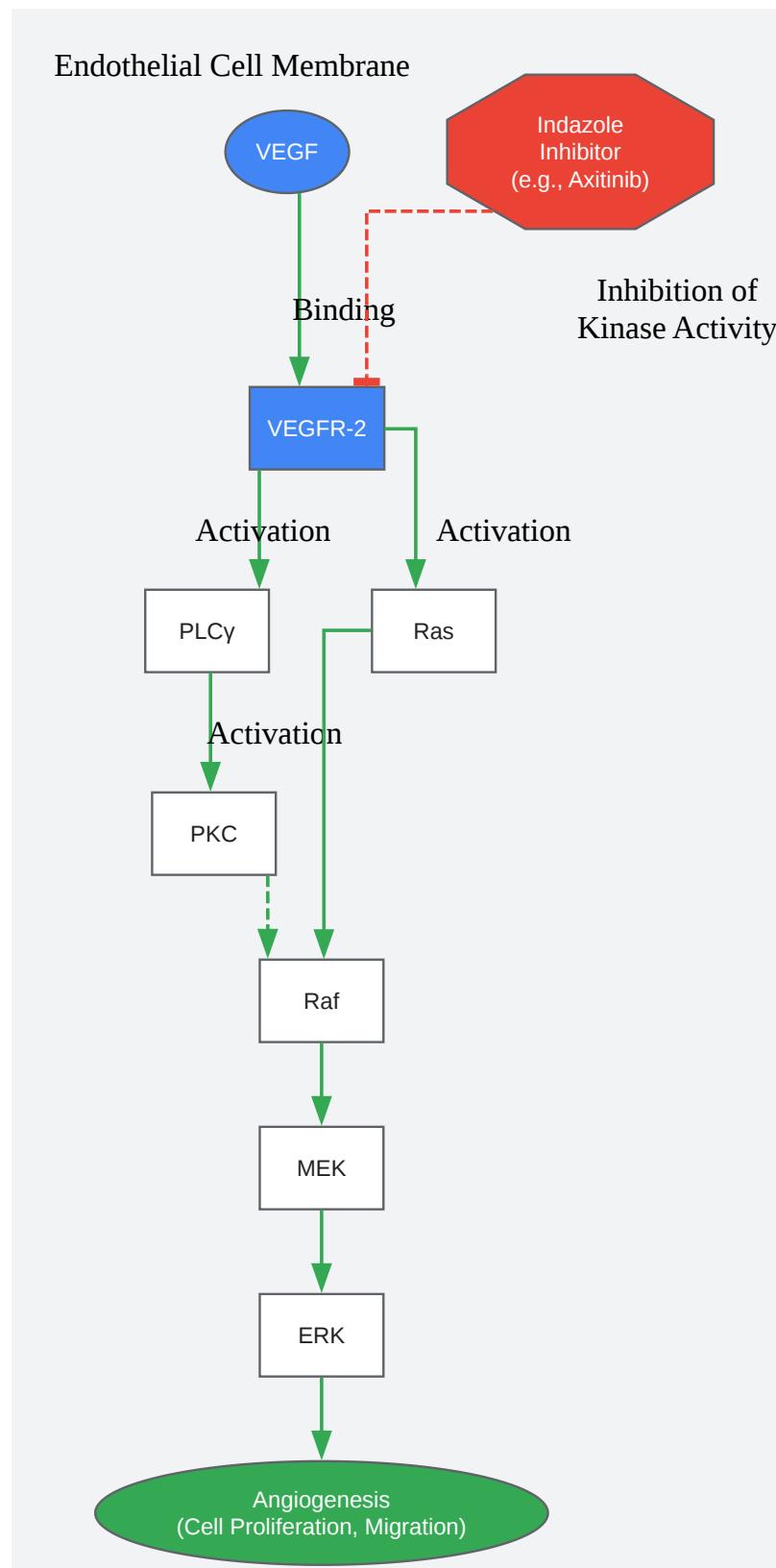
Role of Indazoles in Cellular Signaling Pathways

Indazole derivatives have garnered significant attention in drug discovery due to their ability to modulate the activity of key proteins involved in cellular signaling pathways, particularly protein kinases. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer.

Inhibition of the PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[\[4\]](#) [\[10\]](#) Its aberrant activation is a common event in many human cancers. Several indazole-based compounds have been developed as potent inhibitors of this pathway.[\[3\]](#)[\[4\]](#)



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